1,12-Dodecanediamine, N,N-dimethyl-
Overview
Description
1,12-Dodecanediamine, N,N-dimethyl- is a chemical compound with the molecular formula C14H32N2. It is a derivative of 1,12-dodecanediamine, where the nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various fields, including polymer synthesis and medicinal chemistry.
Preparation Methods
1,12-Dodecanediamine, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,12-dodecanediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,12-Dodecanediamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include amine oxides, primary amines, and substituted derivatives .
Scientific Research Applications
1,12-Dodecanediamine, N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules.
Medicine: The compound’s structure allows it to be used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: In industrial applications, 1,12-Dodecanediamine, N,N-dimethyl- is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,12-Dodecanediamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound’s diamine structure allows it to form hydrogen bonds and electrostatic interactions with other molecules. These interactions can influence the stability and activity of proteins and enzymes, making it useful in biochemical studies .
Comparison with Similar Compounds
1,12-Dodecanediamine, N,N-dimethyl- can be compared with other similar compounds such as:
1,12-Dodecanediamine: The parent compound without methyl substitution.
1,10-Diaminodecane: A shorter chain diamine with similar properties but different physical and chemical characteristics.
Hexamethylenediamine: A shorter chain diamine commonly used in the production of nylon and other polymers.
The uniqueness of 1,12-Dodecanediamine, N,N-dimethyl- lies in its long carbon chain and methyl-substituted nitrogen atoms, which provide distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
N',N'-dimethyldodecane-1,12-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15/h3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYZSJKTQOAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616556 | |
Record name | N~1~,N~1~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91228-39-6 | |
Record name | N~1~,N~1~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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